3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thieno[2,3-b]pyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and various substituents such as 3,4-dimethoxyphenyl and 4-methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-aminothiophene-3-carboxylic acid under acidic conditions to form the thieno[2,3-b]pyridine core. This intermediate is then subjected to further reactions, including amination and benzylation, to introduce the amino and 4-methylbenzyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby interfering with key signaling pathways in cells. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(4-(4-dimethylcarbamoyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide: This compound shares a similar thieno[2,3-b]pyridine core but differs in its substituents, which can result in different biological activities.
3-amino-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone: Another related compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C24H23N3O3S |
---|---|
Molecular Weight |
433.5g/mol |
IUPAC Name |
3-amino-6-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H23N3O3S/c1-14-4-6-15(7-5-14)13-26-23(28)22-21(25)17-9-10-18(27-24(17)31-22)16-8-11-19(29-2)20(12-16)30-3/h4-12H,13,25H2,1-3H3,(H,26,28) |
InChI Key |
NDICZIJCEICMLK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC(=C(C=C4)OC)OC)N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC(=C(C=C4)OC)OC)N |
Origin of Product |
United States |
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